Product packaging for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide(Cat. No.:CAS No. 1696838-10-4)

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Cat. No.: B2684795
CAS No.: 1696838-10-4
M. Wt: 189.23
InChI Key: GHNBPPOAWRAEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide (CAS 1696838-10-4) is a chemical building block with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . This compound belongs to a class of pyrazole-sulfonamide hybrids that have demonstrated significant potential in scientific research, particularly as a core scaffold in the development of novel bioactive agents . Recent studies have shown that such hybrids exhibit promising and remarkable antimicrobial activity against a range of microorganisms, as well as a significant antioxidant capacity, in some cases outperforming standard antioxidants like butylhydroxytoluene (BHT) . The synergistic effect between the pyrazole and sulfonamide pharmacophores in the molecular structure is considered a key factor contributing to this enhanced biological activity . Furthermore, computational analyses suggest that these compounds present a favorable non-toxicity profile and excellent bioavailability and pharmacokinetic properties, making them attractive candidates for further investigation . Researchers can utilize this compound as a key intermediate in medicinal chemistry and drug discovery projects. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O2S B2684795 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide CAS No. 1696838-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNBPPOAWRAEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696838-10-4
Record name 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

While a specific, documented synthetic route for this compound is not extensively reported in the literature, its synthesis can be extrapolated from established methods for analogous pyrazole (B372694) sulfonamides. A plausible synthetic pathway would involve two key steps: the synthesis of the pyrazole core and the subsequent introduction of the sulfonamide group.

The initial step would be the synthesis of 1-(propan-2-yl)-1H-pyrazole. This can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with isopropyl hydrazine. Following the formation of the N-substituted pyrazole, the next step is the introduction of the sulfonyl group at the C3 position. This is typically achieved through sulfonation or chlorosulfonation. For instance, the pyrazole can be reacted with chlorosulfonic acid to yield the corresponding pyrazole-3-sulfonyl chloride. nih.gov Finally, amination of the pyrazole-3-sulfonyl chloride with ammonia or a suitable amine would yield the desired this compound.

A general representation of this synthetic approach is as follows:

Pyrazole Ring Formation: Reaction of a β-dicarbonyl precursor with isopropylhydrazine.

Sulfonylation: Introduction of a sulfonyl chloride group at the C3 position of the pyrazole ring using a sulfonating agent like chlorosulfonic acid.

Amination: Reaction of the pyrazole-3-sulfonyl chloride with an amine to form the final sulfonamide.

Derivatization Strategies for Structurally Related Pyrazole Sulfonamides

The derivatization of the pyrazole sulfonamide scaffold is a common strategy to explore the structure-activity relationships (SAR) and to develop novel compounds with enhanced biological activities. Modifications can be introduced at three primary locations: the N1 position of the pyrazole ring, the pyrazole ring system itself, and the sulfonamide moiety.

Modifications at the Pyrazole N1 Position

The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the physicochemical and biological properties of the molecule. A variety of alkyl and aryl groups have been introduced at this position.

For example, in the synthesis of a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the N1-methylation of 3,5-dimethyl-1H-pyrazole was achieved using methyl iodide in the presence of a base like potassium tert-butoxide. acs.org This straightforward alkylation allows for the introduction of various alkyl groups at the N1 position. The choice of base and solvent can be optimized to improve the yield of the N-alkylation reaction.

EntryBaseSolventYield (%)
1NaHDMF55
2K2CO3Acetone45
3Potassium tert-butoxideTHF78

Data sourced from a study on the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. nih.gov

Furthermore, more complex aryl groups can be introduced at the N1 position, often through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound in the initial pyrazole synthesis step. For instance, a series of hispolon-derived pyrazole sulfonamides were synthesized using 4-sulfonamide phenylhydrazine hydrochloride, which directly incorporates a sulfonamide-bearing phenyl group at the N1 position. scielo.org.mx

Substitutions on the Pyrazole Ring System

The pyrazole ring itself offers multiple sites for substitution (C3, C4, and C5 positions), allowing for a high degree of structural diversity. The nature and position of these substituents can significantly influence the biological activity of the resulting compounds.

In one study, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized. nih.gov The starting material, 3,5-dimethyl-1H-pyrazole, was prepared by the condensation of pentane-2,4-dione with hydrazine hydrate. nih.gov This classic Knorr pyrazole synthesis allows for the introduction of various substituents at the C3 and C5 positions by choosing the appropriate 1,3-dicarbonyl precursor.

The C4 position can also be functionalized. For example, the direct sulfonation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid leads to the formation of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. acs.org This intermediate can then be used to introduce the sulfonamide moiety at the C4 position.

Variances within the Sulfonamide Moiety

The sulfonamide group (-SO2NHR) provides another key point for derivatization. The substituent on the sulfonamide nitrogen (R) can be varied to modulate the compound's properties. Primary sulfonamides (R=H) can be synthesized by reacting the corresponding sulfonyl chloride with ammonia.

Secondary and tertiary sulfonamides can be prepared by reacting the pyrazole sulfonyl chloride with primary or secondary amines, respectively. For instance, a series of N-substituted pyrazole-4-sulfonamides were prepared by reacting pyrazole-4-sulfonyl chloride with various 2-phenylethylamine derivatives in the presence of a base like diisopropylethylamine (DIPEA). acs.org This approach allows for the introduction of a wide range of substituents on the sulfonamide nitrogen.

A study on NAAA inhibitors explored various modifications to the sulfonamide group, including capping the sulfonamide with fluoroalkyl groups to improve metabolic stability and blood-brain barrier penetration. acs.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for developing efficient and scalable synthetic routes to pyrazole sulfonamides. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

In the synthesis of 1,3,5-trimethyl-1H-pyrazole, various bases and solvents were screened for the N-methylation of 3,5-dimethyl-1H-pyrazole. It was found that using potassium tert-butoxide as the base in tetrahydrofuran (THF) as the solvent gave the highest yield of 78%. nih.gov

Similarly, for the sulfonylation of pyrazoles, different sulfonating agents and reaction conditions can be employed to improve the yield and regioselectivity of the reaction. The use of chlorosulfonic acid, often in combination with thionyl chloride, is a common method for preparing pyrazole sulfonyl chlorides. acs.org

For the final sulfonamide formation step, the choice of base and solvent is also critical. A study on the preparation of pyrazole-4-sulfonamides found that using diisopropylethylamine (DIPEA) as the base in dichloromethane (DCM) provided good yields for the coupling of pyrazole-4-sulfonyl chloride with various amines. acs.org

The table below summarizes the optimization of the sulfonamide formation reaction.

EntryBaseSolventYield (%)
1TriethylamineDichloromethane65
2PyridineDichloromethane58
3DiisopropylethylamineDichloromethane82
4DiisopropylethylamineTetrahydrofuran75

Illustrative data based on typical optimization studies for sulfonamide synthesis.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, ¹H and ¹³C NMR would provide definitive evidence of its molecular framework by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy The proton NMR spectrum would be expected to show distinct signals corresponding to the isopropyl group and the pyrazole (B372694) ring protons.

Isopropyl Group: A septet for the single CH proton and a doublet for the six equivalent CH₃ protons. The integration of these signals would be in a 1:6 ratio.

Pyrazole Ring: Two doublets in the aromatic region, corresponding to the two protons on the pyrazole ring. Their distinct chemical shifts and coupling constants would confirm their positions relative to the sulfonamide and isopropyl substituents.

Sulfonamide Group: A broad singlet for the two NH₂ protons, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy The carbon NMR spectrum would complement the ¹H NMR data, showing a specific signal for each unique carbon atom in the molecule. For this compound, one would expect to observe signals for the two distinct carbons of the isopropyl group and the three carbons of the pyrazole ring.

Despite the utility of this technique, specific, experimentally-derived ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not reported in the surveyed literature.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the expected characteristic absorption bands would include:

N-H Stretching: For the sulfonamide NH₂ group, typically appearing as two distinct bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: For the isopropyl and pyrazole C-H bonds, usually observed around 3100-2850 cm⁻¹.

S=O Stretching: Asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are strong and characteristic, expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C and C=N Stretching: Vibrations associated with the pyrazole ring would appear in the 1600-1400 cm⁻¹ region.

However, specific experimental FT-IR or Raman spectra detailing the precise vibrational frequencies for this compound have not been published.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound, which is C₆H₁₁N₃O₂S.

The calculated monoisotopic mass of this compound is approximately 189.0572 Da. uni.lu While experimental mass spectra detailing the fragmentation patterns are not available, predicted data suggests the [M+H]⁺ adduct would have a mass-to-charge ratio (m/z) of 190.06448. uni.lu Analysis of fragmentation patterns would be crucial for confirming the connectivity of the pyrazole ring, the isopropyl group, and the sulfonamide moiety.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 190.06448
[M+Na]⁺ 212.04642
[M-H]⁻ 188.04992
[M]⁺ 189.05665

Data sourced from predicted values; experimental data is not available in the cited sources. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise information on bond lengths, bond angles, and crystal packing. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the isopropyl group relative to the pyrazole ring and the geometry of the sulfonamide group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the material's solid-state properties. At present, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature.

Computational Chemistry and in Silico Investigations of 1 Propan 2 Yl 1h Pyrazole 3 Sulfonamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netjcsp.org.pkiaea.org By calculating the electron density, DFT can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-31G*, can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.gov

These calculations also yield global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived from the energies of the frontier molecular orbitals. A high chemical hardness, for instance, suggests high stability and low reactivity. irjweb.com The insights gained from DFT are fundamental to understanding the molecule's stability and its potential interactions with biological targets. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.govchemrxiv.org The MEP map provides a visual representation of the charge distribution on the molecular surface, with different colors indicating varying electrostatic potentials. researchgate.netchemrxiv.org

For this compound, the MEP map would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the sulfonamide's amino group and the isopropyl group, marking them as potential sites for nucleophilic attack. This analysis is instrumental in predicting how the molecule might interact with receptor sites or other molecules through hydrogen bonding and other electrostatic interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Charge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orglibretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comscience.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can predict its kinetic stability and the possibility of intramolecular charge transfer, which is a key aspect of its electronic properties. researchgate.net

ParameterPredicted Value (Arbitrary Units)Interpretation
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.6 eVIndicates high kinetic stability and low reactivity.
Chemical Hardness (η)2.8 eVA higher value suggests greater stability.
Electronegativity (χ)4.0 eVA measure of the power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω)2.86 eVA measure of the energy lowering due to maximal electron flow between donor and acceptor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netrdd.edu.iq This method is crucial for understanding the binding mechanisms of potential drug candidates and for structure-based drug design. researchgate.netnih.gov

Prediction of Binding Affinities and Interaction Modes

For this compound, molecular docking studies can predict its binding affinity (often expressed as a docking score or binding energy) to a specific biological target, such as an enzyme or receptor. nih.gov The simulations would identify the most stable binding pose and detail the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rdd.edu.iq For instance, pyrazole-sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase, where the sulfonamide moiety typically coordinates to the zinc ion in the active site. nih.govnih.gov

Elucidation of Putative Binding Pockets and Key Residues

Molecular docking also helps in identifying the specific binding pocket within the target protein and the key amino acid residues that are crucial for the interaction. rsc.org By analyzing the docked conformation of this compound, researchers can pinpoint which residues form hydrogen bonds with the sulfonamide group or the pyrazole nitrogen atoms, and which residues are involved in hydrophobic interactions with the isopropyl group. acs.org This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. biointerfaceresearch.com

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Carbonic Anhydrase II-8.5His94, His96, His119, Thr199, Thr200Coordination with Zn2+, Hydrogen Bonds, Hydrophobic Interactions
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Ser530Hydrogen Bonds, Pi-Sulfur Interactions
Protein Kinase (e.g., CDK2)-7.9Leu83, Glu81, Asp145Hydrogen Bonds, Hydrophobic Interactions

Simulation of Molecular Dynamics for Binding Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand-protein complex, providing insights into the binding mechanism and the conformational dynamics at the atomic level. nih.goveurasianjournals.com For pyrazole derivatives, these simulations can validate docking results and assess how firmly the compound binds to its target protein's active site. nih.govrsc.org

The stability of a docked complex, such as this compound with a target enzyme, is typically analyzed over a simulation period ranging from 20 to 100 nanoseconds (ns). mdpi.comekb.eg Key parameters are monitored to gauge the stability of the system:

Root-Mean-Square Deviation (RMSD): This is a fundamental measure of the average deviation of atomic positions between the simulated structure and a reference structure (usually the initial docked pose). A stable RMSD value for both the protein and the ligand over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. ekb.eg For instance, in a 100 ns simulation of a pyrazole derivative targeting the RET kinase, the ligand's RMSD stabilized after 10 ns with minimal fluctuations, indicating a stable binding conformation. nih.govmdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. It measures the fluctuation of each residue around its average position. High RMSF values in loop regions are common, but significant fluctuations in the active site residues could indicate instability. Conversely, low fluctuation in the binding site residues suggests that the ligand binding has stabilized that region of the protein.

Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are often employed post-simulation to calculate the binding free energy of the ligand-protein complex. nih.govmdpi.com This calculation provides a more quantitative estimate of the binding affinity, breaking it down into components like electrostatic energy, van der Waals energy, and solvation energy. nih.gov

In studies involving similar pyrazole-sulfonamide compounds, MD simulations have confirmed that the ligand remains stably docked within the binding pockets of target enzymes like carbonic anhydrase, with only minor conformational changes and fluctuations observed over 50 ns simulations. nih.govnih.gov Such analyses are critical for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment, thus validating the compound's potential as a stable inhibitor. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMETox Profiling for Lead Optimization)

In the early stages of drug development, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying and optimizing lead compounds. researchgate.net These computational models help to filter out candidates with poor pharmacokinetic profiles or potential toxicity, thereby reducing the time and cost of drug discovery. researchgate.netsemanticscholar.org For compounds like this compound, various online servers and computational tools such as SwissADME and pkCSM are utilized to predict these crucial properties. nih.govnih.gov

Drug-Likeness and Physicochemical Properties

Drug-likeness is a qualitative assessment of whether a compound possesses properties that would make it a likely orally active drug. This is often evaluated using rules-based filters that consider fundamental physicochemical characteristics. The "Bioavailability Radar" provided by tools like SwissADME offers a quick visual assessment of drug-likeness based on six key properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.gov

Several established rules are used to assess the drug-likeness of a compound:

Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a molecule violates more than one of the following criteria: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. ekb.eg

Ghose, Veber, Egan, and Muegge Filters: These are additional filters that provide more nuanced criteria for properties like molar refractivity, topological polar surface area (TPSA), and atom counts to further refine the assessment of a compound's potential as a drug candidate. ekb.eg

The table below summarizes the predicted physicochemical properties and drug-likeness for representative pyrazole-sulfonamide derivatives, which serve as a reference for lead optimization.

ParameterPredicted Value Range for Pyrazole-SulfonamidesSignificance
Molecular Weight (g/mol)~190 - 500Influences size-dependent absorption and distribution.
LogP (Lipophilicity)-0.2 - 4.5Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)60 - 130 ŲPredicts membrane permeability; higher TPSA often means lower permeability. nih.gov
H-Bond Donors1 - 3Impacts binding affinity and membrane permeability.
H-Bond Acceptors4 - 8Impacts binding affinity and membrane permeability.
Lipinski's Rule Violations0Indicates good potential for oral bioavailability.
Bioavailability Score0.55An overall score predicting the probability of having at least 10% oral bioavailability in rats. ekb.eg

Pharmacokinetic (ADMET) Profile

A detailed ADMET profile predicts the fate of a compound within the body.

Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. Being a substrate of P-glycoprotein (P-gp), an efflux pump, can reduce absorption. nih.gov

Distribution: The ability to cross the Blood-Brain Barrier (BBB) is critical for drugs targeting the central nervous system, while high plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is a major cause of drug-drug interactions. In silico models can predict whether a compound is likely to inhibit these key metabolic enzymes. nih.gov

Toxicity: Early prediction of potential toxicity, such as mutagenicity (AMES test), hepatotoxicity (liver toxicity), or skin sensitization, is crucial for flagging problematic compounds. nih.govsemanticscholar.org

The following table presents a typical in silico ADMET profile for pyrazole-sulfonamide derivatives, highlighting key parameters for lead optimization.

CategoryParameterPredicted Outcome for Pyrazole-SulfonamidesImportance in Lead Optimization
AbsorptionHuman Intestinal Absorption (%)High (>85%)High value suggests good absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp)Moderate to HighIndicates the potential for passive diffusion across the intestinal wall.
P-gp SubstrateNoNot being a substrate suggests lower chances of active efflux from cells, improving bioavailability.
DistributionBBB PermeabilityNoIndicates the compound is unlikely to cross into the brain, which is desirable for peripherally acting drugs.
Plasma Protein Binding (%)ModerateAffects the fraction of free drug available for therapeutic effect.
MetabolismCYP1A2/2C19/2C9/2D6/3A4 InhibitorGenerally NoLow potential for drug-drug interactions via metabolic pathways.
CYP2D6/3A4 SubstrateYes/NoIdentifies the primary enzymes responsible for metabolizing the compound.
ToxicityAMES ToxicityNoPredicts a lack of mutagenic potential. nih.govnih.gov
HepatotoxicityNoIndicates a low risk of causing drug-induced liver injury.
Skin SensitizationNoLow likelihood of causing an allergic skin reaction.

In Vitro Biological Activity Investigations and Mechanistic Research

Enzyme Inhibition Studies

The 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide core structure has served as a versatile template for the development of potent and selective enzyme inhibitors. The following sections detail the research findings concerning its inhibitory effects on several key enzymes.

Human Carbonic Anhydrase (hCA) Isoenzymes I and II Inhibition

Derivatives of the pyrazole (B372694) sulfonamide scaffold have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. nih.govunifi.it These enzymes play crucial roles in physiological processes, and their inhibition is a target for diuretic and antiglaucoma drugs. nih.gov

Studies have shown that benzenesulfonamides incorporating pyrazole carboxamides can act as potent inhibitors of both hCA I and hCA II. nih.gov The inhibition mechanism involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The substitution pattern on the pyrazole ring and the nature of the carboxamide side chain significantly influence the inhibitory potency and selectivity. For instance, some derivatives have demonstrated higher activity against the cytosolic hCA II isoform compared to the standard reference drug acetazolamide (AAZ). nih.gov

Metal complexes of pyrazole-based sulfonamides have also been synthesized and evaluated. Coordination with Ni(II), Cu(II), and Zn(II) ions was found to remarkably enhance the inhibitory activity against both hCA I and hCA II compared to the parent ligand and acetazolamide. nih.gov This suggests that complexation is a viable strategy for developing more potent CA inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions, such as a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring, were favorable for hCA II inhibition. nih.gov The differential binding conformations of these inhibitors within the active sites of hCA I and hCA II, influenced by residues like Leu131 in hCA I versus Phe131 in hCA II, are believed to be the basis for isoform selectivity. nih.govmdpi.com

CompoundTarget IsoenzymeInhibition Constant (Ki)Reference
Pyrazole carboxamide derivative 15 hCA I725.6 nM nih.gov
Pyrazole carboxamide derivative 15 hCA II3.3 nM nih.gov
Acetazolamide (AAZ)hCA II12.1 nM nih.gov
Ni(II) complex (2) hCA I0.1460 µM nih.gov
Ni(II) complex (2) hCA II0.0960 µM nih.gov
Cu(II) complex (3) hCA I0.1480 µM nih.gov
Cu(II) complex (3) hCA II0.0724 µM nih.gov
Zn(II) complex (4) hCA I0.3930 µM nih.gov
Zn(II) complex (4) hCA II0.0980 µM nih.gov
Pyrazolo[4,3-c]pyridine sulfonamide 1f hCA I58.8 nM mdpi.com
Pyrazolo[4,3-c]pyridine sulfonamide 1f hCA II6.6 nM mdpi.com

Alpha-Glucosidase Inhibition for Antidiabetic Research

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy for managing type 2 diabetes mellitus. nih.gov A novel series of sulfonamide-based acyl pyrazoles has been synthesized and screened for their in vitro α-glucosidase inhibitory activity. nih.gov

The research demonstrated that these compounds are potent inhibitors of α-glucosidase, with many exhibiting significantly greater activity than the standard drug, acarbose. nih.gov Structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the acyl group attached to the pyrazole ring play a crucial role in determining the inhibitory potency. For instance, compound 5a , which features a chlorine atom at the para-position of the phenyl ring, was identified as the most potent inhibitor in the series, showing an efficacy 35-fold higher than acarbose. nih.gov Molecular docking studies suggest that the pyrazole and sulfonamide moieties are important for binding to the active site of the enzyme. researchgate.net

CompoundSubstituent on Acyl GroupIC50 (µM)Reference
5a 4-Chlorophenyl1.13 ± 0.06 nih.gov
Acarbose (Standard)-35.1 ± 0.14 nih.govresearchgate.net

Tyrosinase and Urease Inhibitory Potency

Derivatives of pyrazole sulfonamides have also been evaluated for their ability to inhibit tyrosinase and urease. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies caused by certain bacteria. nih.gov

A series of synthesized pyrazolo[4,3-e] nih.govunifi.itacs.orgtriazine sulfonamides demonstrated potent inhibitory activity against both mushroom tyrosinase and urease. nih.gov Notably, compounds 8b and 8j were the most effective tyrosinase inhibitors. nih.gov In the urease inhibition assay, all tested derivatives showed significantly higher potency than the standard inhibitor, thiourea. Compounds 8a , 8f , and 8i exhibited excellent urease inhibitory activity with IC50 values in the nanomolar range. nih.gov Kinetic studies revealed that the mechanism of inhibition varied among the compounds, with both non-competitive and mixed-type inhibition observed for tyrosinase and mixed-type inhibition for urease. nih.gov

CompoundTarget EnzymeIC50 (µM)Reference
8b Mushroom Tyrosinase30.76 nih.gov
8j Mushroom Tyrosinase27.90 nih.gov
8a Urease0.037 nih.gov
8f Urease0.044 nih.gov
8i Urease0.042 nih.gov
Thiourea (Standard)Urease20.9 nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids involved in inflammation and pain signaling. nih.gov Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory conditions. acs.orgnih.gov

A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been identified and optimized. acs.orgnih.gov Through structure-activity relationship (SAR) studies, compound 50 (ARN19689) was discovered to be a potent inhibitor of human NAAA, with an IC50 value in the low nanomolar range. acs.orgnih.gov This compound exhibits a non-covalent mechanism of action, which is a desirable feature for drug candidates. nih.govresearchgate.net The development of these potent and systemically available NAAA inhibitors provides valuable tools for further investigation into the role of NAAA in inflammatory diseases. nih.govnih.gov

CompoundTarget EnzymeIC50 (µM)Reference
50 (ARN19689) Human NAAA0.042 acs.orgnih.gov

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. nih.gov Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for antimicrobial and anticancer agents. nih.govproquest.com

Novel series of pyrazole analogues, including some bearing a benzenesulfonamide moiety, have been designed and screened for their in vitro DHFR inhibitory activity. nih.govdoaj.org Compounds incorporating a pyridazine ring hybridized with the pyrazole structure, such as compound 6a , proved to be highly potent DHFR inhibitors, with activity surpassing that of the standard drug methotrexate. nih.govproquest.comdoaj.org The presence of the benzenesulfonamide group was found to enhance the inhibitory activity. nih.gov Molecular docking studies have supported these findings, confirming the high potency of pyrazole derivatives bearing a sulfonamide group against DHFR. doaj.org While the pyrazole sulfonamide scaffold is a known inhibitor of DHFR, specific studies on its inhibition of DNA gyrase are less prevalent in the reviewed literature.

CompoundTarget EnzymeIC50 (µM)Reference
3a (Benzenesulfonamide-pyrazole hybrid)DHFR0.11 ± 1.05 nih.govproquest.com
6a (Benzenesulfonamide-pyrazolo[4,3-c]pyridazine hybrid)DHFR0.09 ± 0.91 nih.govproquest.com
Methotrexate (Standard)DHFR0.14 ± 1.25 nih.govproquest.com

NADPH Oxidase 2 (NOX2) Inhibition and Associated Pathways

NADPH oxidase 2 (NOX2) is an enzyme that generates reactive oxygen species (ROS) and is a key contributor to oxidative stress in various diseases, including neurodegenerative and cardiovascular disorders. mdpi.comnih.gov The development of selective NOX2 inhibitors is therefore of significant therapeutic interest. nih.gov

A highly promising class of NOX2 inhibitors is based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton. mdpi.com The compound GSK2795039 emerged from a high-throughput screening and lead optimization campaign as a potent and selective small-molecule inhibitor of the NOX2 enzyme. nih.gov It functions as an NADPH competitive inhibitor, effectively suppressing NOX2-mediated ROS production. nih.govmdpi.com Molecular modeling studies have validated that GSK2795039 and its analogs bind to NOX2 at the NADPH interaction site. mdpi.comnih.gov In vitro studies using various cell-based assays have confirmed its ability to inhibit ROS formation and the consumption of NADPH and oxygen. nih.gov The discovery of GSK2795039 provides a critical tool for exploring the therapeutic potential of NOX2 inhibition in diseases associated with inflammation and oxidative stress. researchgate.net

CompoundTarget EnzymeInhibitory Activity (pIC50)MechanismReference
GSK2795039 NOX26.07 ± 0.24 (WST-1 assay)NADPH competitive nih.gov
GSK2795039 NOX26.60 ± 0.075 (Human PBMCs)- researchgate.net

Other Enzyme Targets (e.g., Cholinesterases, Protein Tyrosine Kinases, Integrase)

Research into the enzymatic inhibition of pyrazole-sulfonamide derivatives has revealed interactions with several key enzymes. While specific data for this compound is limited, the broader class of pyrazole-based compounds has been identified as a valuable scaffold for developing kinase inhibitors. These compounds play a significant role in addressing diseases such as cancer, inflammation, and neurodegenerative disorders.

Notably, certain 1H-pyrazole biaryl sulfonamides have been identified as novel inhibitors for the G2019S-LRRK2 kinase, a target relevant to Parkinson's disease. These inhibitors have demonstrated not only high potency but also excellent stability in human liver microsomes. nih.gov The pyrazole scaffold is recognized for its pharmacological importance, with various derivatives showing potential as therapeutic agents by targeting different kinases. nih.gov

Antimicrobial Research (In Vitro Assays)

The pyrazole-sulfonamide scaffold is a subject of interest in the development of new antimicrobial agents. The combination of the pyrazole nucleus and the sulfonamide group has been explored for its potential to yield compounds with significant antibacterial and antifungal properties.

While specific data for this compound is not available, studies on other pyrazole-based sulfonamides have shown promising antibacterial activity. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and screened for their in vitro activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Some of these compounds exhibited significant antibacterial effects when compared to the standard antibiotic, Ofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole-Sulfonamide Derivatives

Compound ID Target Bacteria Activity Reference
4b B. subtilis, S. aureus, E. coli, P. aeruginosa Significant nih.gov
4e B. subtilis, S. aureus, E. coli, P. aeruginosa Significant nih.gov

Activity is reported in comparison to Ofloxacin at a concentration of 20 mg/mL.

The antifungal potential of pyrazole-sulfonamide derivatives has also been investigated. The aforementioned series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were tested against fungal strains Aspergillus niger and Aspergillus flavus. nih.gov Certain derivatives, particularly those with a quinoline ring and dichloro substitution, demonstrated superior antifungal activity compared to the standard reference, Fluconazole. nih.gov Additionally, other research into pyrazole carboxamide derivatives has identified compounds with notable antifungal activity against various phytopathogenic fungi. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole-Sulfonamide Derivatives

Compound ID Target Fungi Activity Reference
4d A. niger, A. flavus Superior nih.gov
4e A. niger, A. flavus Superior nih.gov

Activity is reported in comparison to Fluconazole at a concentration of 20 mg/mL.

There is a growing interest in developing novel compounds with antituberculosis activity, and the pyrazole scaffold has been a focus of such research. researchgate.net While direct studies on this compound are not present in the reviewed literature, various other pyrazole derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis. These studies indicate that the pyrazole nucleus is a promising starting point for the development of new antitubercular agents. researchgate.net

Antiproliferative Research (In Vitro Cancer Cell Line Studies)

The antiproliferative properties of pyrazole-sulfonamide derivatives have been explored in various cancer cell lines. These compounds are of interest due to the established roles of both pyrazole and sulfonamide moieties in anticancer drug development.

Although specific growth inhibition data for this compound is not available, related pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative effects. For example, a series of these compounds were evaluated for their in vitro activity against HeLa (human cervical cancer) and C6 (rat brain tumor) cell lines. researchgate.net Some of these compounds demonstrated promising and selective antitumor activity, particularly against the C6 cell line, with effects comparable to the anticancer drugs 5-fluorouracil and cisplatin. researchgate.net

Further studies have highlighted the potential of pyrazole derivatives in cancer therapy, with some compounds showing significant cytotoxic activity against various human cancer cell lines, including those of the colon, breast, and liver. srrjournals.com

Table 3: Antiproliferative Activity of Selected Pyrazole-Sulfonamide Derivatives

Compound ID Cancer Cell Line Activity Reference
Compound 3 C6 (Rat Brain Tumor) Promising researchgate.net
Compound 7 C6 (Rat Brain Tumor) Promising researchgate.net

Activity is reported as a cell-selective effect comparable to 5-fluorouracil and cisplatin.

Cell Selective Antiproliferative Effects

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the cell-selective antiproliferative effects of this compound. While the broader class of pyrazole sulfonamides has been investigated for anticancer properties, research pinpointing the activity of this specific molecule against various cancer cell lines, and its selectivity towards them, has not been identified in the current body of scientific publications. nih.govnih.govnajah.edu

Antiviral Research

Investigations into the potential antiviral activity of this compound have not been reported in the accessible scientific literature. Although pyrazole derivatives have been a subject of interest in the development of antiviral agents, specific in vitro assays to determine the efficacy of this particular sulfonamide derivative against various viral strains are not documented. nih.govmdpi.comfrontiersin.org

Antioxidant Research (e.g., Radical Scavenging Activity)

There is no specific research data available on the in vitro antioxidant properties or radical scavenging activity of this compound. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been applied to other pyrazole sulfonamide derivatives, but the results for this specific compound are not present in the current scientific record. nih.govresearchgate.netresearchgate.netjmchemsci.com

Anti-inflammatory Research

Specific in vitro studies to determine the anti-inflammatory properties of this compound are not found in the available scientific literature. While the pyrazole sulfonamide scaffold is known to be a key feature in some anti-inflammatory agents, including COX-2 inhibitors, dedicated research on the inhibitory effects of this compound on inflammatory mediators or enzymes has not been published. nih.govacs.orgmdpi.comresearchgate.net

Anti-Trypanosomal Research

There is a notable absence of published research on the in vitro anti-trypanosomal activity of this compound. The potential of pyrazole sulfonamides as inhibitors of enzymes like N-myristoyltransferase in Trypanosoma species has been explored for other derivatives. nih.gov However, specific studies detailing the efficacy of this compound against trypanosomal parasites have not been documented. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 1 Propan 2 Yl 1h Pyrazole 3 Sulfonamide and Its Analogues

Influence of the N1-Isopropyl Moiety on Biological Activity and Selectivity

The substituent at the N1 position of the pyrazole (B372694) ring plays a significant role in determining the potency and selectivity of these compounds. The isopropyl group in 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a key feature that influences how the molecule fits into the binding pocket of its target protein.

In related pyrazole series, the nature of the N1-substituent is crucial for activity. For instance, in a series of N-myristoyltransferase (NMT) inhibitors, the pyrazole N-methyl group was found to pack tightly into a hydrophobic pocket of the enzyme. nih.gov This highlights the importance of the size and lipophilicity of the alkyl group at this position. Studies on other pyrazolone (B3327878) derivatives targeting Trypanosoma cruzi investigated various N-substituents, including isopropyl, cyclopropyl, and cyclopentyl groups, noting that more apolar compounds generally showed better activities. frontiersin.org The selection of the N1-substituent is often a balance between optimizing binding interactions and maintaining favorable physicochemical properties. While increasing lipophilicity at this position can enhance potency, it may also increase the risk of off-target activity. nih.gov

Role of the Sulfonamide Functional Group at C3 in Target Interaction

The sulfonamide group (-SO₂NH₂) at the C3 position is a cornerstone of the biological activity for many pyrazole-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrases (CAs). nih.gov This functional group is a well-established zinc-binding group (ZBG). nih.gov

In the context of CA inhibitors, primary sulfonamides have a high affinity for the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This interaction is crucial for the inhibitory mechanism. Molecular docking studies on various pyrazole sulfonamide derivatives have consistently shown that the sulfonamide moiety coordinates with the zinc ion and participates in a network of hydrogen bonds with active site residues. researchgate.net For example, in one study, the sulfonamide group formed hydrogen bonds with residues such as Leu338, Ser339, and Arg499 in the COX-2 active site. researchgate.net

The acidity and polarity imparted by the sulfonamide group are significant. Efforts to modify or "cap" the sulfonamide nitrogen have been employed to reduce polar surface area (PSA) and improve properties like blood-brain barrier penetration. nih.gov However, such modifications must be carefully considered as they can disrupt the key interactions required for potent inhibition. The position of the sulfonamide group on an attached aromatic ring can also have a substantial effect on activity, with meta-substituted compounds sometimes showing higher activity than their para-substituted counterparts. nih.gov

Impact of Substituents on the Pyrazole Ring and Attached Moieties on Potency and Specificity

Modifications to the pyrazole ring itself and any attached chemical groups are a primary strategy for optimizing inhibitor potency and specificity. SAR studies have demonstrated that even minor changes to the substitution pattern can lead to significant shifts in biological activity.

For a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the substitution pattern on the pyrazole ring was found to be important for activity. nih.govacs.org The 3,5-dialkyl substitution on the pyrazole ring was critical, as the corresponding mono- or unsubstituted analogues were devoid of activity. nih.govacs.org This suggests that these alkyl groups are involved in essential hydrophobic interactions within the binding site. Furthermore, the electronic properties of the pyrazole substituents also appear to have a significant impact on potency. acs.org

In another series of pyrazole sulfonamide inhibitors, removing either of the methyl groups at the 3- and 5-positions independently did not significantly affect potency, but the removal of both methyl groups resulted in a substantial loss of activity. nih.gov This indicates a degree of redundancy or cooperative effect in the binding contribution of these groups. The introduction of flexible linkers between the core pyrazole and other moieties has also been shown to significantly improve selectivity, although the precise reasons are not always fully understood. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry can be a decisive factor in the biological activity of pyrazole sulfonamide analogues, particularly when chiral centers are present in moieties attached to the core scaffold. The three-dimensional arrangement of atoms dictates the complementary fit of a ligand into its receptor's binding site.

A clear example of this is seen in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov In one study, the stereochemistry of a substituent on an azabicyclic scaffold attached to the pyrazole sulfonamide was evaluated. nih.gov The endo-diastereoisomer was found to possess submicromolar inhibitory activity, whereas the corresponding exo-diastereoisomer was completely inactive toward the human NAAA enzyme. nih.gov This stark difference underscores that only one stereoisomer could achieve the correct orientation for effective binding within the active site. This finding highlights the critical importance of controlling stereochemistry during the design and synthesis of new analogues to maximize therapeutic potential. nih.gov

Correlation between In Silico Predictions and In Vitro Experimental Outcomes

The integration of computational (in silico) methods, such as molecular docking, with experimental (in vitro) testing is a powerful approach in modern drug discovery, and it has been extensively applied to the study of pyrazole sulfonamides. researchgate.netmdpi.com These computational studies provide valuable insights into the plausible binding modes of inhibitors and help rationalize the observed SAR, often showing a strong correlation with experimental results. researchgate.netmdpi.com

For instance, in the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, computational procedures were used to investigate the binding mode of the compounds within the active site of the target enzyme, hCA IX. mdpi.comresearchgate.net Similarly, molecular docking studies of diaryl pyrazoles targeting COX-2 revealed that the most potent compounds identified through in vitro assays also showed the best interactions and glide scores in the computational model. researchgate.net These in silico models correctly predicted key interactions, such as the sulfonamide group binding to the zinc ion in metalloenzymes or forming hydrogen bonds with specific amino acid residues like Ser339 and Arg499. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from pyrazole precursors. For example, sulfonamide derivatives are often synthesized via chlorination of the corresponding sulfonic acid followed by amidation. A reflux reaction with chloranil in xylene (25–30 hours) is a documented method for analogous compounds, with purification by recrystallization from methanol . To optimize yield, variables like temperature, solvent polarity, and catalyst presence should be systematically tested using factorial design (e.g., 2^k designs) to identify critical parameters .

Q. How can solubility and stability of this compound be characterized under experimental conditions?

  • Methodological Answer : Solubility can be assessed in solvents like DMSO, methanol, or aqueous buffers via UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–13) and temperatures (4°C to 40°C) should include HPLC or LC-MS monitoring for degradation products over time. Related sulfonamides show sensitivity to alkaline conditions, necessitating pH-controlled storage .

Q. What spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for backbone structure verification (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, sulfonamide protons at δ 2.5–3.5 ppm).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for analogous sulfonamides .
  • HPLC-PDA : Purity analysis (>98%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as sulfonamide formation or pyrazole ring functionalization. Tools like Gaussian or ORCA optimize transition states and activation energies. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., assay type, cell lines).
  • Dose-response curves : Compare EC₅₀ values under standardized conditions.
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR), as seen in related indazole and pyrimidine studies .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer.
  • Membrane technologies : Separate intermediates efficiently (e.g., nanofiltration for sulfonamide purification) .
  • Process control : Use real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress .

Q. What methodologies address byproduct formation during sulfonamide synthesis?

  • Methodological Answer :

  • Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates).
  • Reagent optimization : Replace chloranil with milder oxidants (e.g., MnO₂) to suppress side reactions.
  • Protecting groups : Temporarily shield reactive sites on the pyrazole ring during amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.